molecular formula C8H7N3O2 B566782 7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1260386-85-3

7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No. B566782
CAS RN: 1260386-85-3
M. Wt: 177.163
InChI Key: CXNLUOLXWHNQHM-UHFFFAOYSA-N
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Description

“7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . The derivatives of 1H-pyrrolo[2,3-b]pyridine have been found to exhibit potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Antibacterial Agent Synthesis

7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivatives have been studied for their potential as antibacterial agents. A study by Egawa et al. (1984) synthesized compounds with amino and hydroxy-substituted cyclic amino groups at C-7, resulting in compounds more active than enoxacin and warranting further biological study (Egawa et al., 1984).

Molecular Recognition in Water

The molecule has been explored for its role in molecular recognition in water. Verdejo et al. (2009) incorporated carboxylic acids or amino groups to aryl extended calix[4]pyrrole to create water-soluble receptors that effectively bind aromatic N-oxides in water (Verdejo, Gil-Ramírez, & Ballester, 2009).

Vibrational Analysis of Complexes

A study conducted by Periathai and Rajagopal (2014) included pyridine in their analysis of amino acids and their characteristic aggregation patterns, focusing on the vibrational analysis using FTIR and Raman measurements (Periathai & Rajagopal, 2014).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for potential use in agrochemicals and functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Carbon Isotopic Distribution Studies

In the field of geochimica, Pizzarello, Huang, and Fuller (2004) analyzed the δ 13 C values of amino acids, including pyridine carboxylic acids, from the Murchison meteorite, providing insights into the synthetic histories of soluble organics in meteorites (Pizzarello, Huang, & Fuller, 2004).

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied in the context of their activities against FGFR1, 2, and 3 . They have been found to inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid”, involve further exploration of their potential as FGFR inhibitors for cancer therapy .

properties

IUPAC Name

7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNLUOLXWHNQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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